2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Description
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C18H15BrN2O3S and its molecular weight is 419.29. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide” are currently unknown
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Depending on its targets and mode of action, the compound could potentially influence cell growth, survival, differentiation, or other cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, interactions with other biomolecules in the cellular environment could influence the compound’s activity and selectivity towards its targets.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S/c1-23-14-6-2-12(3-7-14)16-11-25-18(20-16)21-17(22)10-24-15-8-4-13(19)5-9-15/h2-9,11H,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNLCLBHTCIECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.